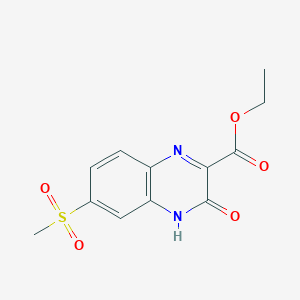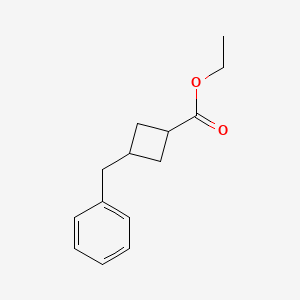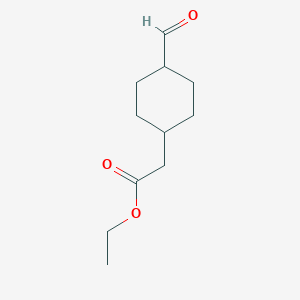
ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-6-(methylsulfonyl)quinoxaline-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxyquinoxaline-2-carboxylic acid with methylsulfonyl chloride in the presence of a base, followed by esterification with ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
化学反応の分析
Types of Reactions
ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinoxaline-2-carboxylate derivative with a carbonyl group .
科学的研究の応用
ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of materials with specific electronic and optical properties
作用機序
The mechanism of action of ethyl 3-hydroxy-6-(methylsulfonyl)quinoxaline-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 2-chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-dichloro-3-(methyl sulfinyl)quinoxaline
- 6-bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-dichloro-2-(methylsulfonyl)quinoxaline
Uniqueness
ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C12H12N2O5S |
|---|---|
分子量 |
296.30 g/mol |
IUPAC名 |
ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O5S/c1-3-19-12(16)10-11(15)14-9-6-7(20(2,17)18)4-5-8(9)13-10/h4-6H,3H2,1-2H3,(H,14,15) |
InChIキー |
SDTPHFGJWGBDNA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)S(=O)(=O)C)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide](/img/structure/B8630868.png)


![7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]xanthen-14-ium tetra-fluoroborate](/img/structure/B8630877.png)




![4-Nitro-1-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)benzene](/img/structure/B8630920.png)



